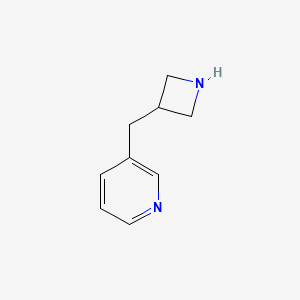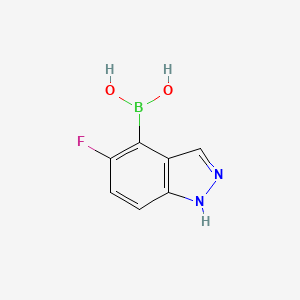
(5-Fluoro-1H-indazol-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Fluoro-1H-indazol-4-yl)boronic acid is a boronic acid derivative that features a fluorinated indazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in drug development and organic synthesis. The presence of the boronic acid group allows it to participate in various chemical reactions, making it a versatile building block for the synthesis of complex molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-1H-indazol-4-yl)boronic acid typically involves the introduction of a boronic acid group to a pre-formed indazole ring. One common method is the palladium-catalyzed borylation of a halogenated indazole precursor. The reaction conditions often include the use of a palladium catalyst, a boron source such as bis(pinacolato)diboron, and a base like potassium carbonate in an appropriate solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
化学反应分析
Types of Reactions: (5-Fluoro-1H-indazol-4-yl)boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: The compound can undergo reduction reactions to modify the indazole ring or the boronic acid group.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., DMF or THF).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Alcohols or ketones.
Reduction: Reduced indazole derivatives.
科学研究应用
(5-Fluoro-1H-indazol-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme inhibition and protein-ligand interactions due to its ability to form reversible covalent bonds with active site residues.
Industry: The compound can be used in the production of materials with specific electronic or optical properties.
作用机制
The mechanism of action of (5-Fluoro-1H-indazol-4-yl)boronic acid largely depends on its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with hydroxyl or amino groups in proteins, leading to inhibition of enzyme activity or modulation of protein function. This property makes it a valuable tool in drug discovery and development.
相似化合物的比较
- (5-Methyl-1H-indazol-4-yl)boronic acid
- (5-Chloro-1H-indazol-4-yl)boronic acid
- (5-Bromo-1H-indazol-4-yl)boronic acid
Comparison:
- Uniqueness: The presence of the fluorine atom in (5-Fluoro-1H-indazol-4-yl)boronic acid imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its methyl, chloro, or bromo counterparts.
- Reactivity: The fluorinated compound may exhibit different reactivity patterns in Suzuki-Miyaura coupling reactions, potentially leading to higher yields or selectivity.
- Applications: While all these compounds can be used in similar applications, the specific properties of the fluorinated derivative may make it more suitable for certain medicinal chemistry applications, particularly in the development of enzyme inhibitors or receptor modulators.
属性
分子式 |
C7H6BFN2O2 |
|---|---|
分子量 |
179.95 g/mol |
IUPAC 名称 |
(5-fluoro-1H-indazol-4-yl)boronic acid |
InChI |
InChI=1S/C7H6BFN2O2/c9-5-1-2-6-4(3-10-11-6)7(5)8(12)13/h1-3,12-13H,(H,10,11) |
InChI 键 |
PTLQAKBNORQWKL-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=CC2=C1C=NN2)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


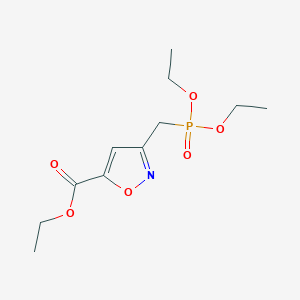
![2-(2-(1H-Imidazol-2-yl)phenyl)-5-(tert-butyl)-1H-benzo[d]imidazole](/img/structure/B11766548.png)

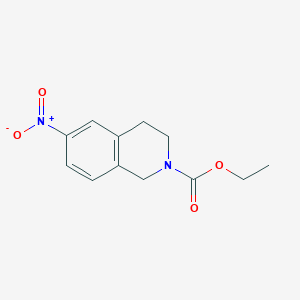

![(1R,5S,9S)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B11766577.png)
![4-[2-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11766580.png)

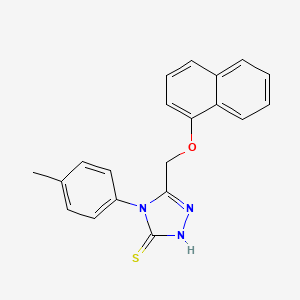
![tert-Butyl 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B11766592.png)
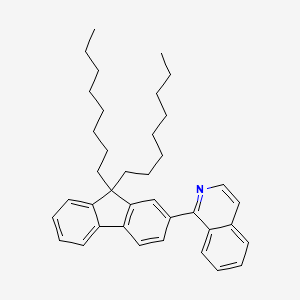
![(2R)-2-(Benzo[d][1,3]dioxol-5-yl)thiazolidine-4-carboxylic acid](/img/structure/B11766604.png)
![6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11766606.png)
